Indium trichloride

Friedel-Crafts cyclization Lewis acid catalysis Heterocycle synthesis

Conventional Lewis acids like AlCl₃ fail in aqueous or moisture-sensitive protocols, compromising reaction scope. Indium trichloride (InCl₃) solves this with unique water-tolerant Lewis acidity. • 97% yield in intramolecular Friedel-Crafts cyclizations with deactivated aromatic substrates at room temperature • 91% yield as recyclable InCl₃/Al-PLC heterogeneous catalyst for Friedel-Crafts acylations, reducing waste • 5N (≥99.999%) purity, total metal impurities ≤10 ppm, certified for MOCVD and semiconductor epitaxy • Enables direct alcohol dehydration-alkylation without pre-activation - no protection/deprotection steps required

Molecular Formula InCl3
Cl3In
Molecular Weight 221.17 g/mol
CAS No. 12672-70-7
Cat. No. B086656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium trichloride
CAS12672-70-7
Synonyms(111)indium chloride
(113)indium chloride
indium chloride
indium trichloride
indium trichloride (113)
indium trichloride, 111In-labeled
indium trichloride, 113In-labeled
Molecular FormulaInCl3
Cl3In
Molecular Weight221.17 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[In+3]
InChIInChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3
InChIKeyPSCMQHVBLHHWTO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very soluble

Indium Trichloride Technical Overview


Indium trichloride (InCl₃) is a Group 13 Lewis acid that serves as a versatile catalyst for organic transformations including Friedel-Crafts alkylations, Diels-Alder cycloadditions, and atom-transfer cyclizations [1]. Unlike conventional Lewis acids, InCl₃ demonstrates water tolerance and maintains catalytic activity in aqueous media [1]. Its physical properties—white deliquescent solid, melting point 586°C, density 3.46 g/mL at 25°C—enable its use in both anhydrous synthetic protocols and moisture-sensitive semiconductor applications . As a precursor for trimethylindium (TMI) in MOCVD processes and as a starting material for organoindium reagents in cross-coupling chemistry, InCl₃ occupies a critical position in both fine chemical synthesis and electronic materials manufacturing [2].

Water-tolerant Lewis acid for aqueous and mild-condition catalysis
Fits intramolecular Friedel-Crafts, cyclizations, and cross-coupling workflows
High-purity grades (up to 5N) support MOCVD precursor synthesis

Indium Trichloride: Why Generic Substitutes Fail


Indium trichloride cannot be directly substituted with other Group 13 Lewis acids or transition metal catalysts without measurable performance degradation. InCl₃ demonstrates a unique combination of moderate Lewis acidity, water compatibility, and halophilic activation that AlCl₃, GaCl₃, or transition metal alternatives fail to replicate simultaneously [1]. While AlCl₃ exhibits higher acidity, its moisture sensitivity precludes aqueous reactions; GaCl₃, despite structural similarity, shows divergent π-Lewis acid activity profiles [1][2]. Within the indium trihalide series, counterion-dependent reactivity variations between InCl₃, InBr₃, and InI₃ preclude interchangeable use [3]. The evidence presented below quantifies these differential performance gaps across catalytic efficiency, functional group tolerance, and product yield—critical parameters for reproducible synthetic protocols and industrial process economics.

Group 13 Lewis acids AlCl₃ is moisture-sensitive; GaCl₃ shows divergent π-acid activity profiles and may not replicate water-tolerant performance
Transition metal catalysts Pd, FeCl₃, ZnCl₂ fail to activate alcohols or drive challenging cyclizations where InCl₃ is reported active
Indium trihalide analogs InBr₃ and InI₃ exhibit counterion-dependent reactivity; direct substitution without reaction validation may lead to yield loss

Indium Trichloride Performance Data & Purity Specifications


Intramolecular Friedel-Crafts Cyclization with Deactivated Substrates

Indium trichloride (InCl₃) achieves 97% isolated yield in the intramolecular Friedel-Crafts cyclization of allylic halides with alkynes under mild conditions (methylene chloride, room temperature) [1]. By comparison, screening of alternative catalysts including GaCl₃, AlCl₃, FeCl₃, ZnCl₂, and Brønsted acids showed significantly lower or negligible activity for this transformation [1][2]. Notably, In(III) salts demonstrated unique halophilic properties, enabling smooth cyclization of arenes bearing electron-withdrawing chloride, bromide, and fluoride substituents—substrates that typically deactivate electrophilic aromatic substitution [2].

Friedel-Crafts cyclization
Head-to-head
InCl₃: 97% isolated yield
GaCl₃, AlCl₃, FeCl₃, ZnCl₂: poor or inactive
Reported high activity on deactivated arenes under mild conditions; alternative catalysts show limited response
Allylic bromide + alkyne, CH₂Cl₂, room temp.
Friedel-Crafts cyclization Lewis acid catalysis Heterocycle synthesis

Impregnated Clay Catalyst for Friedel-Crafts Acylation

InCl₃-impregnated aluminium oxide-pillared montmorillonite clay (InCl₃/Al-PLC) produced 4-methoxybenzophenone in 91% yield from anisole and benzoyl chloride under optimized conditions (1:3 molar ratio, 0.03 mmol InCl₃ equivalent, 1,4-dioxane reflux, 4 hours) [1]. Under identical reaction conditions, the unmodified Al-PLC support yielded significantly less product, while native montmorillonite clay exhibited no detectable catalytic activity [1]. This 91% yield represents an excellent outcome for heterogeneous Friedel-Crafts acylation and demonstrates that InCl₃ functionalization transforms an inert support into a high-performance catalyst.

Heterogeneous acylation
Head-to-head
InCl₃/Al-PLC: 91% yield
Al-PLC alone: significantly lower; native clay: 0%
Impregnation transforms inert support into active acylation catalyst; supports heterogeneous process design
Anisole + benzoyl chloride, dioxane reflux, 4h
Heterogeneous catalysis Friedel-Crafts acylation Green chemistry

Direct C-C Bond Formation from Alcohols

In a comparative catalyst screening study for the direct reaction of allylic and benzylic alcohols with active methylene compounds, InCl₃ was identified as the only effective catalyst, achieving high yields without requiring co-catalysts [1]. Under identical reaction conditions, Pd catalysts, HCl, and various other Lewis acids (including AlCl₃, FeCl₃, ZnCl₂, and lanthanide triflates) exhibited either significantly lower activity or complete inactivity [1]. This demonstrates a unique catalytic profile for InCl₃ in alcohol activation chemistry that is not replicated by other common Lewis acids or transition metal catalysts.

C–C bond from alcohols
Head-to-head
InCl₃: only effective catalyst
Pd, HCl, AlCl₃, FeCl₃, ZnCl₂: negligible activity
Unique activation profile for direct dehydration-alkylation; alternative Lewis acids do not replicate outcome
Allylic/benzylic alcohols, no co-catalyst
C-C bond formation Alcohol activation Catalyst screening

Water-Tolerant Organoindium Cross-Coupling

Indium trichloride serves as the essential precursor for generating organoindium reagents (R₃In) via reaction with two equivalents of Grignard reagent [1]. These organoindium compounds undergo Pd-catalyzed cross-coupling with aryl halides in aqueous THF to provide coupling products in excellent yields, tolerating free hydroxyl and formyl groups without protection [1]. The aqueous compatibility of organoindium reagents—a property not shared by more reactive organolithium or organomagnesium nucleophiles—enables direct coupling of functionalized substrates without anhydrous workup. Electron-deficient aryl bromides demonstrated superior reactivity compared to electron-rich analogs, and 3-iodophenol coupled successfully with diphenylindium in high yield [1].

Aqueous cross-coupling
Class-level
InCl₃-derived R₃In tolerates free OH, CHO
Organolithium/Mg reagents require anhydrous conditions and protection
Reported functional-group compatibility may streamline polar-substrate coupling; class-level property requires substrate-specific verification
Pd-catalyzed, aqueous THF, reference data
Cross-coupling Organoindium reagents Aqueous synthesis

Counterion-Dependent Reactivity of Indium Trihalides

Within the indium trihalide series (InCl₃, InBr₃, InI₃), catalytic activity varies significantly with the halide counterion [1][2]. While InCl₃ demonstrates optimal performance for atom-transfer cyclizations and Friedel-Crafts reactions, InBr₃ finds specific utility as a water-tolerant Lewis acid in alternative transformations, and InI₃ shows enhanced reactivity in intramolecular hydrofunctionalization reactions [2]. This counterion specificity precludes generic substitution among indium trihalides; selection must align with the target reaction mechanism and substrate compatibility requirements.

Counterion effect
Class-level
InCl₃: optimal for Friedel-Crafts, cyclizations
InBr₃: water-tolerant; InI₃: stronger hydrofunctionalization
Halide-dependent reactivity profile; InCl₃ is not interchangeable with InBr₃/InI₃ for cyclization-focused workflows
Literature trends, verify under target conditions
Indium trihalides Counterion effect Catalyst selection

High-Purity InCl₃ for Semiconductor Applications

Commercially available indium trichloride is supplied in purity grades ranging from 4N (99.99%) to 5N (99.999%), with 5N-grade material certified to contain total metal impurities ≤10 ppm as determined by ICP-MS or GDMS analysis [1]. This impurity threshold is critical for semiconductor applications where trace metal contamination degrades device performance in InGaAs, InP, and related III-V compound semiconductor epitaxial layers . Lower-purity grades (99.9% or technical grade) contain metal impurities at levels that can introduce deleterious recombination centers or alter doping profiles in electronic materials, making 5N purity a non-negotiable specification for MOCVD precursor synthesis and quantum dot manufacturing .

Semiconductor purity
Specification review
5N (99.999%): metals ≤10 ppm
4N (99.99%): ≤100 ppm; tech. grade: higher impurity levels
Purity specification dictates fitness for MOCVD; trace impurity certification must be confirmed per batch
ICP-MS/GDMS analysis, anhydrous handling
Semiconductor precursors High-purity chemicals MOCVD

Indium Trichloride Application Scenarios


Pharmaceutical Heterocycle Synthesis via Intramolecular Friedel-Crafts Cyclization

Synthetic and medicinal chemistry laboratories developing tetrahydroquinoline, indole-fused, and related nitrogen-containing heterocyclic scaffolds should specify InCl₃ for intramolecular Friedel-Crafts cyclizations. The catalyst achieves 97% yield with deactivated aromatic substrates under mild room-temperature conditions—performance not matched by GaCl₃, AlCl₃, or FeCl₃ [1][2]. This scenario is particularly relevant for late-stage diversification of drug candidates and natural product total synthesis, where functional group compatibility and mild conditions are critical.

Heterogeneous Catalysis for Industrial Aromatic Acylation

Process chemistry groups seeking to replace stoichiometric AlCl₃ in Friedel-Crafts acylations should procure InCl₃ for impregnation onto pillared clay supports. The resulting InCl₃/Al-PLC heterogeneous catalyst delivers 91% yield for 4-methoxybenzophenone synthesis versus inactive native clay, offering catalyst recyclability and simplified workup compared to homogeneous alternatives [1]. This approach aligns with industrial sustainability goals by reducing Lewis acid consumption and aqueous waste generation.

Aqueous-Phase Cross-Coupling for Unprotected Polar Substrates

Synthetic groups targeting biaryl or aryl-alkenyl linkages on substrates bearing free hydroxyls, carboxylic acids, or formyl groups should utilize InCl₃ as the organoindium precursor. The resulting R₃In reagents undergo Pd-catalyzed cross-coupling in aqueous THF without protecting group manipulation [1]. This scenario eliminates two synthetic steps (protection/deprotection) per sensitive functional group, reducing overall step count in complex molecule synthesis.

MOCVD Precursor Synthesis for III-V Semiconductor Epitaxy

Electronic materials manufacturers and research fabs producing InGaAs, InP, or related III-V compound semiconductor thin films by MOCVD require 5N (99.999%) purity InCl₃ with certified total metal impurities ≤10 ppm [1][2]. Lower-purity grades introduce unacceptable defect densities and doping variability. InCl₃ serves as the key precursor for synthesizing trimethylindium (TMI), the volatile indium source for MOCVD epitaxial growth [2].

Direct C-C Bond Construction from Benzylic and Allylic Alcohols

Medicinal chemistry teams seeking to streamline the synthesis of diarylmethane or allylated active methylene pharmacophores should employ InCl₃ catalysis for direct alcohol dehydration-alkylation. Comparative screening confirms that InCl₃ is the only effective catalyst for this transformation; Pd, HCl, and alternative Lewis acids show negligible activity [1]. This scenario enables convergent coupling without alcohol pre-activation, reducing step count and improving atom economy.

Application
Selection Property
Validation Focus
Intramolecular Friedel-Crafts cyclization research
Mild-condition Lewis acid activity
Yield reproducibility with deactivated aromatic substrates
Heterogeneous acylation catalyst fabrication
Impregnation onto pillared clay supports
Catalyst recyclability and acylation yield
Aqueous-phase biaryl cross-coupling
Organoindium reagent tolerance
Functional-group compatibility without protection steps
III-V semiconductor precursor preparation
High-purity metal chloride (5N grade)
Trace metal impurity certification for epitaxy
Direct alcohol C–C bond construction
Unique catalytic activation profile
Catalyst activity vs. common Lewis acid alternatives

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